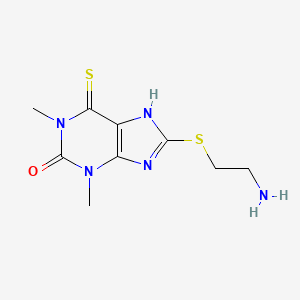
2,6-Diketo-10,16-dithia-18-crown-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diketo-10,16-dithia-18-crown-6 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions. This specific compound, with the molecular formula C12H20O6S2, features a ring structure that includes oxygen and sulfur atoms, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diketo-10,16-dithia-18-crown-6 typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction conditions must be carefully controlled to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diketo-10,16-dithia-18-crown-6 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Oxidation and Reduction: Can participate in redox reactions due to the presence of sulfur atoms.
Substitution: Reacts with nucleophiles and electrophiles, leading to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Nonpolar and dipolar aprotic solvents like dichloromethane and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols .
Applications De Recherche Scientifique
2,6-Diketo-10,16-dithia-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal ion complexation.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Explored for its ability to selectively bind to certain metal ions, which may have therapeutic implications.
Industry: Utilized in the development of sensors and separation processes for metal ions
Mécanisme D'action
The mechanism by which 2,6-Diketo-10,16-dithia-18-crown-6 exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure coordinate with the metal ions, facilitating their transport or separation. This complexation can influence various molecular targets and pathways, such as ion channels and transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: A simpler crown ether with only oxygen atoms in the ring.
Dibenzo-18-crown-6: Contains benzene rings attached to the crown ether structure.
Dicyclohexano-18-crown-6: Features cyclohexane rings in the crown ether structure.
Uniqueness
2,6-Diketo-10,16-dithia-18-crown-6 is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This combination enhances its ability to form stable complexes with a broader range of metal ions compared to other crown ethers .
Propriétés
Formule moléculaire |
C12H20O6S2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1,4,7,13-tetraoxa-10,16-dithiacyclooctadecane-2,6-dione |
InChI |
InChI=1S/C12H20O6S2/c13-11-9-16-10-12(14)18-4-8-20-6-2-15-1-5-19-7-3-17-11/h1-10H2 |
Clé InChI |
VRBFYNAZOFOILR-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCOC(=O)COCC(=O)OCCSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




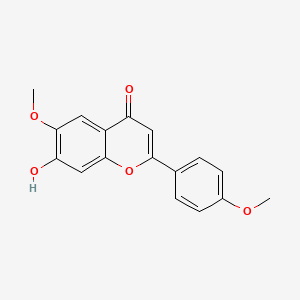

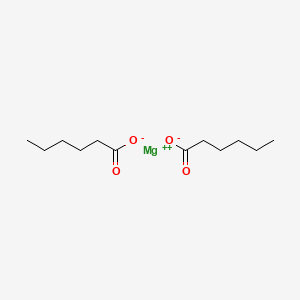
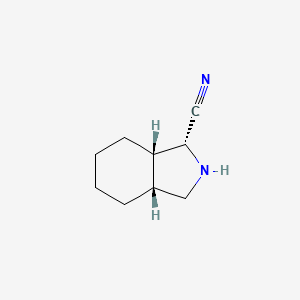

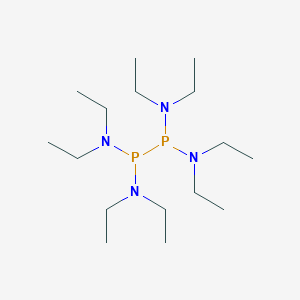

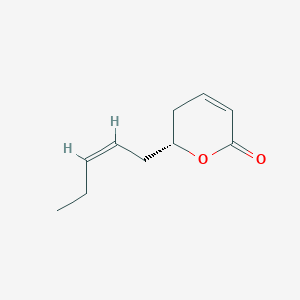

![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)

